BenchChemオンラインストアへようこそ!

Bzo-poxizid-d9

Forensic Chemistry Analytical Chemistry Toxicology

Bzo-poxizid-d9 provides a +9 Da mass shift essential for accurate quantification of Bzo-poxizid by LC-MS/GC-MS via stable isotope dilution. It co-elutes and corrects for matrix effects, ensuring legally defensible forensic and toxicology data. Use of non-deuterated or alternative standards compromises accuracy. This deuterated analog is mandatory for validated quantitative methods in seized drug analysis, clinical toxicology, wastewater epidemiology, and metabolism studies.

Molecular Formula C20H21N3O2
Molecular Weight 344.5 g/mol
Cat. No. B10829734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBzo-poxizid-d9
Molecular FormulaC20H21N3O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3/i1D3,2D2,3D2,9D2
InChIKeyXPLMQEMEOJHAQP-ZNZAITRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-hydroxy-1-(nonadeuteriopentyl)indol-3-yl]iminobenzamide (BZO-POXIZID-d9): Deuterated Internal Standard for Synthetic Cannabinoid Quantification in Forensic and Analytical Chemistry


N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide, systematically known as BZO-POXIZID-d9, is a deuterium-labeled analog of the synthetic cannabinoid BZO-POXIZID. This compound, categorized as an analytical reference standard, is specifically designed for use as an internal standard (IS) in the quantitative analysis of its non-deuterated counterpart via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of nine deuterium atoms into the pentyl chain results in a molecular formula of C20H12D9N3O2 and a molecular weight of 344.46 g/mol, providing a mass difference of +9 Da relative to the protiated analyte, which is ideal for mass spectrometric differentiation . This compound is intended strictly for research and forensic applications and is not for human or veterinary use .

Why Non-Deuterated BZO-POXIZID Analogs or Alternative Internal Standards Cannot Simply Be Substituted for BZO-POXIZID-d9


The substitution of BZO-POXIZID-d9 with its non-deuterated analog, or an alternative deuterated cannabinoid standard, is analytically invalid due to the core principle of stable isotope dilution mass spectrometry (IDMS). Accurate quantification using LC-MS or GC-MS relies on the internal standard (IS) being chemically nearly identical to the target analyte, such that it co-elutes and experiences identical ionization and matrix effects. The +9 Da mass shift in BZO-POXIZID-d9 allows for unambiguous mass spectrometric differentiation from the protiated analyte . Using a non-deuterated IS would result in signal overlap and an inability to correct for these effects. While other deuterated cannabinoid standards (e.g., JWH 018-d9 ) exist, they possess distinct chemical structures and, consequently, different physicochemical properties. This leads to differential chromatographic retention times and ionization efficiencies, failing to correct for analyte-specific matrix effects and producing inaccurate, non-verifiable quantitative data [1].

Quantitative Differentiation of BZO-POXIZID-d9: A Comparative Evidence Guide for Scientific Selection


Mass Spectral Differentiation: BZO-POXIZID-d9 vs. Non-Deuterated BZO-POXIZID

The defining and most critical differentiation for BZO-POXIZID-d9 is its unique molecular weight (MW) of 344.46 g/mol , which is exactly +9 Da greater than the 335.4 g/mol MW of its non-deuterated comparator, BZO-POXIZID (also known as 5C-MDA-19 or Pentyl MDA-19) . This mass shift is a direct result of substituting nine hydrogen atoms on the pentyl chain with deuterium atoms. In MS analysis, this yields a distinct [M+H]+ precursor ion that is separable from that of the analyte, a fundamental prerequisite for use as an internal standard in isotope dilution mass spectrometry.

Forensic Chemistry Analytical Chemistry Toxicology

Analytical Purity: BZO-POXIZID-d9 vs. Other Deuterated Cannabinoid Standards

The utility of a deuterated internal standard is contingent on its isotopic and chemical purity. Vendor specifications for BZO-POXIZID-d9 indicate a purity of ≥99% for the deuterated form, with a stated formulation of ≥99% deuterated forms (d1-d9) . In contrast, other commonly employed deuterated cannabinoid standards, such as AM2201 N-(4-hydroxypentyl) metabolite-d5 and MAM2201 N-pentanoic acid metabolite-d5, contain only five deuterium atoms and are formulated for the quantification of their specific non-deuterated metabolites, not BZO-POXIZID [REFS-2, REFS-3].

Forensic Chemistry Analytical Chemistry Method Validation

Designated Function: BZO-POXIZID-d9 as a Certified Reference Material vs. General Research Compounds

BZO-POXIZID-d9 is not merely a deuterated compound; it is explicitly designated and formulated as an analytical reference standard intended for use as an internal standard for the quantification of BZO-POXIZID . This is a critical distinction from other closely related indole-based iminobenzamides, such as N-(2-hydroxy-1-pent-4-enylindol-3-yl)iminobenzamide (BZO-4en-POXIZID) or MDA-19, which are typically supplied as research compounds for pharmacological study and lack the certified purity and lot-specific characterization data required for forensic method validation [REFS-2, REFS-3].

Forensic Chemistry Analytical Chemistry Quality Assurance

High-Impact Research and Forensic Application Scenarios for BZO-POXIZID-d9


Forensic Toxicology: Quantification of BZO-POXIZID in Seized Drug Materials

In forensic drug chemistry, the unambiguous identification and quantification of a controlled substance in a seized sample is paramount for legal proceedings. BZO-POXIZID-d9 is the essential internal standard for developing and validating a quantitative GC-MS or LC-MS/MS method for the detection of BZO-POXIZID in complex matrices like herbal mixtures or powders . By using BZO-POXIZID-d9, analysts can correct for matrix suppression or enhancement during ionization, and account for any loss of analyte during sample preparation, thus ensuring the reported quantitative values are accurate and legally defensible.

Clinical Toxicology: Monitoring BZO-POXIZID Metabolites in Biological Matrices

Emergency rooms and clinical toxicology labs require rapid and accurate methods to identify novel psychoactive substances (NPS) in patient samples (e.g., urine, blood). While BZO-POXIZID-d9 is the direct IS for the parent drug, its use can be extended in the development of a quantitative LC-MS/MS method for its primary metabolites. The stable isotopic label of BZO-POXIZID-d9 can serve as a surrogate IS for structurally similar metabolites, providing a more reliable means of estimating exposure and correlating clinical symptoms with drug concentration than a non-deuterated or structurally dissimilar IS, pending full method validation [1].

Public Health Research: Wastewater-Based Epidemiology of Synthetic Cannabinoid Use

Wastewater-based epidemiology (WBE) is a powerful tool for monitoring community-level drug use trends. Accurately quantifying trace levels of synthetic cannabinoids and their metabolites in a highly complex wastewater matrix is analytically challenging. The use of BZO-POXIZID-d9 as an internal standard in a validated LC-MS/MS method is critical for achieving the low limits of quantification (LOQ) necessary to measure population-level BZO-POXIZID consumption. This allows public health officials to track the emergence and prevalence of this specific NPS in near real-time, independent of self-reported survey data or individual drug seizures [2].

Metabolism and Pharmacokinetic Studies of BZO-POXIZID

Researchers studying the in vitro or in vivo metabolism of BZO-POXIZID to identify its primary urinary biomarkers require precise quantitative tools [3]. BZO-POXIZID-d9 is the indispensable internal standard for developing and applying a quantitative LC-MS/MS method to measure the parent drug and its metabolites in incubation media (e.g., human liver microsomes, hepatocytes) or biological fluids from animal studies. Its use is non-negotiable for obtaining reliable concentration-time data to calculate pharmacokinetic parameters and for identifying the most suitable targets for urine drug screening [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bzo-poxizid-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.